5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5OS/c1-20-5-7-21(8-6-20)13(11-3-2-4-12(17)9-11)14-15(23)22-16(24-14)18-10-19-22/h2-4,9-10,13,23H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDORCSYTVADJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural elements include:
- Thiazolo[3,2-b][1,2,4]triazol-6-ol core : Shared with analogs in and 5.
- 3-Fluorophenyl group : Positionally distinct from 4-fluorophenyl derivatives (e.g., compound 3c in ), which exhibit anticonvulsant activity.
- 4-Methylpiperazine substituent : Contrasts with piperazine derivatives bearing hydroxyethyl (c) or ethoxy groups ().
Table 1: Substituent Variations in Thiazolo-Triazole Derivatives
Physicochemical Properties
Piperazine-containing derivatives (e.g., 6c in ) exhibit moderate melting points (235–237°C) and higher yields (67%), suggesting that the 4-methylpiperazine group may improve synthetic feasibility compared to bulkier substituents.
Table 2: Physical Properties of Selected Analogs
| Compound | Melting Point (°C) | Yield (%) | Reference |
|---|---|---|---|
| Target Compound | Not reported | Not reported | |
| 5h () | 243–245 | 54 | |
| 6c () | 235–237 | 67 | |
| 5b () | 229 | 62 | |
| 3f () | 224–225 | 82 |
Key Structural Advantages of the Target Compound
4-Methylpiperazine : This substituent likely enhances water solubility and bioavailability relative to unsubstituted piperazines (e.g., 6b in ) .
Hydroxyl Group : The -OH group at position 6 could facilitate hydrogen bonding with biological targets, a feature absent in thiazolo-triazol-6-one derivatives .
Q & A
Q. What is the structural classification of this compound, and why is its heterocyclic framework significant in medicinal chemistry?
The compound is classified as a thiazolo[3,2-b][1,2,4]triazole derivative fused with a fluorophenyl and 4-methylpiperazine moiety. Its heterocyclic core (thiazole + triazole) is critical for bioactivity, as these rings often interact with enzymes or receptors via hydrogen bonding and π-π stacking. The 3-fluorophenyl group enhances lipophilicity, while the piperazine substituent improves solubility and target affinity .
Q. What are the key considerations for optimizing synthesis yield and purity?
Synthesis involves multi-step reactions requiring precise control of:
- Temperature : 60–80°C for cyclization steps to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve intermediate stability .
- Catalysts : Triethylamine or NaHCO₃ for deprotonation during coupling reactions .
- Purification : Column chromatography or recrystallization in ethanol/methanol .
| Step | Key Conditions | Purpose | Reference |
|---|---|---|---|
| Thiazole formation | 70°C, DMF, 12h | Core ring cyclization | |
| Piperazine coupling | RT, triethylamine, chloroform | Functional group addition | |
| Final purification | Ethanol recrystallization, −20°C | Remove unreacted intermediates |
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Assigns proton environments and confirms substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ~470–500 Da) .
- HPLC : Assesses purity (>95% for pharmacological studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from variations in:
- Assay conditions (e.g., pH, serum proteins). Validate using standardized cell lines (e.g., HEK-293 for receptor binding) .
- Structural analogs : Compare activity of derivatives lacking the 3-fluorophenyl or piperazine groups to identify pharmacophores .
- Pharmacokinetics : Use LC-MS to measure plasma stability and metabolite interference .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Systematic substitution : Replace the 4-methylpiperazine with ethylpiperazine or morpholine to assess target selectivity .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) on kinases or GPCRs to predict binding modes .
- In vitro assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) and correlate with substituent electronic profiles (Hammett constants) .
Q. How should researchers address conflicting solubility data in different solvents?
- Replicate experiments : Use standardized solvent systems (e.g., PBS pH 7.4 vs. DMSO) .
- Analytical validation : Employ dynamic light scattering (DLS) to detect aggregation in aqueous buffers .
- Co-solvent strategies : Test solubilizing agents like β-cyclodextrin for in vivo applications .
Q. What experimental approaches are used to study the compound’s mechanism of action?
- Molecular docking : Prioritize targets (e.g., EGFR, 5-HT receptors) using PDB structures (e.g., 3LD6) .
- Kinase profiling : Use radiometric assays (³³P-ATP) to identify inhibition pathways .
- CRISPR knockouts : Validate target relevance in cellular models .
Q. How can stereochemical configuration impact bioactivity, and how is it analyzed?
- Chiral centers : The piperazine-methyl group may adopt axial/equatorial orientations affecting receptor binding .
- Analytical methods :
- X-ray crystallography : Resolve absolute configuration .
- CD spectroscopy : Detect Cotton effects in asymmetric environments .
Q. What strategies mitigate impurities during scale-up synthesis?
- HPLC monitoring : Track byproducts (e.g., dehalogenated analogs) .
- Optimized quenching : Adjust pH during workup to precipitate impurities .
- Taguchi design : Statistically optimize temperature, solvent ratio, and catalyst loading .
Q. How to design derivatives for improved target selectivity?
- Bioisosteric replacement : Swap thiazole with oxazole to reduce off-target effects .
- Prodrug modification : Introduce ester groups (e.g., acetyl) to enhance BBB penetration .
- In vitro ADMET : Screen for CYP450 inhibition and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
